molecular formula C11H12BrIO2 B3138257 5-Bromo-2-iodobenzoic acid tert-butyl ester CAS No. 450412-25-6

5-Bromo-2-iodobenzoic acid tert-butyl ester

Cat. No.: B3138257
CAS No.: 450412-25-6
M. Wt: 383.02 g/mol
InChI Key: HOCGUGMQWQQTLC-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzoic acid tert-butyl ester (C₁₁H₁₂BrIO₂, MW 382.81 g/mol) is a halogenated benzoic acid derivative featuring bromine at position 5, iodine at position 2, and a tert-butyl ester group. This compound is synthesized via esterification of 5-bromo-2-iodobenzoic acid (CAS 231958-04-6) with tert-butanol under acidic conditions, as demonstrated in synthesis routes for isoquinoline-based inhibitors . The tert-butyl ester group enhances steric bulk and stability under acidic conditions compared to smaller esters (e.g., methyl or ethyl), making it a preferred intermediate in medicinal chemistry and organic synthesis .

Key applications include:

  • Synthesis of Factor XIa inhibitors: Used to construct bicyclic isoquinoline fragments via Sonogashira coupling and cyclization .
  • Antiproliferative agents: Hydrazide–hydrazone derivatives of its parent acid exhibit notable bioactivity against cancer cell lines .

Properties

IUPAC Name

tert-butyl 5-bromo-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCGUGMQWQQTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-iodobenzoic acid tert-butyl ester typically involves the esterification of 5-Bromo-2-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Organic Synthesis

Reactivity and Versatility
The compound is primarily utilized in organic synthesis due to its ability to undergo various chemical reactions. Its dual halogen substitution allows for enhanced reactivity compared to other similar compounds. The synthesis typically involves the esterification of 5-bromo-2-iodobenzoic acid with tert-butyl alcohol, often catalyzed by acids like sulfuric acid or bases such as sodium hydroxide. This reaction is commonly conducted in solvents like toluene or dichloromethane under reflux conditions.

Table 1: Common Reactions Involving 5-Bromo-2-iodobenzoic Acid tert-Butyl Ester

Reaction TypeDescriptionConditions
EsterificationFormation of tert-butyl ester from carboxylic acid and tert-butanolReflux in toluene/dichloromethane
SubstitutionNucleophilic substitution reactions with various nucleophilesVaries
OxidationOxidation of alcohols to aldehydes or ketones using ABBXMild conditions

Medicinal Chemistry

Drug Development
this compound has been investigated for its potential role in drug development. Its ability to interact with biological targets makes it a candidate for further research in pharmaceuticals. Specific studies have focused on its interactions with enzymes and receptors relevant to drug action, suggesting its utility as a lead compound in medicinal chemistry .

Case Study: ABBX Synthesis
Research has demonstrated that 5-bromo-2-iodobenzoic acid can be converted into highly active trivalent iodine compounds like ABBX, which are effective in oxidizing benzylic alcohols and aliphatic secondary alcohols to their corresponding aldehydes and ketones. This application showcases the compound's role in developing synthetic methodologies for complex organic molecules .

Agrochemical Applications

Pesticide Production
In the agrochemical sector, 5-bromo-2-iodobenzoic acid is utilized as a crucial raw material for synthesizing pesticides. Its chemical properties allow it to serve as an effective intermediate in the production of various agrochemicals, contributing to crop protection strategies .

Protecting Group in Organic Synthesis

The tert-butyl ester group is widely recognized for its stability against nucleophiles and reducing agents, making it an excellent protecting group for carboxylic acids during synthetic transformations. This feature is particularly advantageous when synthesizing more complex molecules where selective reactions are required .

Table 2: Advantages of Using Tert-Butyl Esters

AdvantageDescription
StabilityResistant to various nucleophiles and reducing agents
DeprotectionEasily removed under acidic conditions
High YieldGenerally leads to higher yields in synthetic processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodobenzoic acid tert-butyl ester depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the final product .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Ester Group Molecular Weight (g/mol) Key Applications Reactivity Notes
5-Bromo-2-iodobenzoic acid tert-butyl ester Br (C5), I (C2) tert-butyl 382.81 Inhibitor synthesis, antiproliferative agents High iodine reactivity in cross-coupling
5-Bromo-2-chloro-4-fluoro-benzoic acid ethyl ester Br (C5), Cl (C2), F (C4) ethyl 281.51 Organic synthesis intermediate Chloro/fluoro substituents reduce coupling reactivity
3-Bromo-2-iodobenzoic acid Br (C3), I (C2) None (acid) 324.84 Cross-coupling reactions Positional isomer; lower synthetic yield (32%) vs. 5-bromo isomer (59%)
tert-Butyl 2-bromo-5-fluorobenzoate Br (C2), F (C5) tert-butyl 273.12 Pharmaceutical intermediates Fluorine enhances electronic effects but reduces steric bulk
Key Observations :

Halogen Effects: Iodine: Enhances reactivity in Sonogashira and Suzuki couplings due to polarizability and bond lability . Bromine/Chlorine: Less reactive in cross-coupling, requiring harsher conditions or specialized catalysts . Fluorine: Introduces strong electron-withdrawing effects, altering electronic properties without steric hindrance .

Ester Group Impact: tert-Butyl esters: Provide steric protection against hydrolysis and enhance solubility in non-polar solvents . Ethyl/Methyl esters: More prone to hydrolysis but offer lower molecular weight for improved bioavailability .

Biological Activity

5-Bromo-2-iodobenzoic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is synthesized through various chemical reactions involving 5-bromo-2-iodobenzoic acid. The tert-butyl ester form enhances its solubility and stability, making it suitable for biological assays. The synthesis typically involves the activation of the carboxylic acid to form an acid chloride, followed by reaction with tert-butanol.

Antimicrobial Activity

Research indicates that derivatives of 5-bromo-2-iodobenzoic acid exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, compounds derived from 5-bromo-2-iodobenzoic acid have shown efficacy against small-cell lung cancer by inhibiting Bcl-2 and Bcl-xL proteins, which are crucial for cell survival .

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor of aldo-keto reductase 1C3 (AKR1C3), which is involved in the metabolism of prostaglandins that regulate cell proliferation .
  • Induction of Apoptosis : By modulating apoptotic pathways, it promotes cell death in malignant cells. This is mediated through the cleavage of PARP and caspase-3, markers indicative of apoptosis .
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, reducing oxidative stress in cells, which contributes to its protective effects against cellular damage.

Study on Anticancer Efficacy

A study evaluated the effects of 5-bromo-2-iodobenzoic acid derivatives on various cancer cell lines. The findings revealed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antimicrobial Assessment

In another study, the antimicrobial activity was tested against several bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against Gram-positive bacteria, demonstrating its potential as a lead compound for antibiotic development .

Data Tables

Biological Activity Concentration (µM) Effect
Anticancer (H146 cells)10Significant growth inhibition
Antimicrobial (Staph aureus)50Effective inhibition
AKR1C3 InhibitionN/AReduced prostaglandin synthesis

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-bromo-2-iodobenzoic acid tert-butyl ester?

  • Methodology : The compound is typically synthesized via sequential halogenation and esterification. First, bromination and iodination of benzoic acid derivatives are performed to introduce halogen groups at specific positions. The tert-butyl ester group is then introduced through acid-catalyzed esterification using tert-butanol. For example, analogous esterification methods involve reacting carboxylic acids with tert-butanol in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC) .
  • Key Considerations : Reaction temperature (e.g., 0–25°C) and stoichiometric ratios must be optimized to avoid side reactions such as halogen exchange or ester hydrolysis.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the tert-butyl group (δ ~1.3 ppm for 1H^1H, δ ~28 ppm for 13C^{13}C) and aromatic proton environments .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., C11_{11}H11_{11}BrIO2_2, expected m/z ~388.9) .
  • Elemental Analysis : Cross-validate halogen (Br, I) and carbon/hydrogen content against theoretical values.
    • Challenges : Overlapping peaks in IR or NMR due to steric hindrance from the tert-butyl group may require advanced techniques like 2D NMR for resolution .

Advanced Research Questions

Q. What factors influence the stability of the tert-butyl ester group under varying reaction conditions?

  • Methodology :

  • Acidic/Base Conditions : The tert-butyl ester is prone to hydrolysis under strongly acidic (e.g., HCl/THF) or basic conditions (e.g., NaOH/MeOH). Stability tests should monitor ester decomposition via TLC or HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures, which are critical for reactions requiring elevated temperatures.
    • Data Interpretation : Compare with structurally similar esters (e.g., methyl or benzyl esters) to identify steric or electronic effects on stability .

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

  • Case Study : Discrepancies in IR or NMR data may arise from impurities (e.g., unreacted starting materials) or isomer formation.
  • Methodology :

  • Chromatographic Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the pure product.
  • Isotopic Labeling : Introduce 13C^{13}C-labeled tert-butanol to track esterification efficiency and confirm structural assignments .
    • Advanced Techniques : X-ray crystallography can unambiguously resolve structural ambiguities if single crystals are obtainable .

Q. What strategies mitigate halogen exchange (e.g., Br/I displacement) during synthesis?

  • Methodology :

  • Low-Temperature Reactions : Perform iodination steps at 0–5°C to minimize undesired substitution.
  • Protecting Groups : Use temporary protecting groups (e.g., silyl ethers) for the carboxylic acid moiety during halogenation to prevent nucleophilic displacement .
    • Data Validation : Monitor reaction progress via ICP-MS to quantify Br/I ratios and detect exchange byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-iodobenzoic acid tert-butyl ester
Reactant of Route 2
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5-Bromo-2-iodobenzoic acid tert-butyl ester

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